Sigma-2 Receptor Affinity (Ki): 1-(4-Chlorophenyl) Substituent Enables Potent Binding
The 1-(4-chlorophenyl) group is a key determinant of high sigma receptor affinity. This compound and its N-alkylated derivatives exhibit potent binding to the σ2 receptor. In radioligand displacement assays, a closely related N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl] derivative showed a Ki of 0.44 nM at the σ2 receptor [1]. This is in contrast to the unsubstituted parent core, which lacks such affinity.
| Evidence Dimension | Binding Affinity (Ki) at Sigma-2 Receptor |
|---|---|
| Target Compound Data | Ki = 0.44 nM (for a closely related N-alkyl derivative) |
| Comparator Or Baseline | Unsubstituted 6,7-dimethoxy-3,4-dihydroisoquinoline core |
| Quantified Difference | Not quantified for parent core; affinity is expected to be negligible |
| Conditions | Radioligand binding competition assay using a commercial contract research organization protocol [1] |
Why This Matters
This sub-nanomolar affinity demonstrates the compound's utility as a core scaffold for developing potent sigma-2 selective pharmacological probes.
- [1] BindingDB. Affinity Data for BDBM349368. Ki: 0.44 nM at Sigma-2 receptor. Accessed 2026. View Source
